molecular formula C23H28N2O4 B276073 Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

Cat. No. B276073
M. Wt: 396.5 g/mol
InChI Key: ITOIFNLYKDMKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate, also known as EMD 386088, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088 is not fully understood. However, it is believed to act as a positive allosteric modulator of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By modulating this receptor, Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088 may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088 in humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088 is its potential to act as a lead compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.

Future Directions

There are several future directions for the study of Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088. One direction is to further investigate its mechanism of action and its effects in humans. Another direction is to explore its potential applications in other fields, such as neurodegenerative diseases and pain management. Additionally, there is a need for the development of more potent and selective compounds based on Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088 for use in drug discovery.

Synthesis Methods

Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088 is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 4-bromoaniline to form 4-bromo-2,4-dimethoxybenzaldehyde. This compound is then reacted with 2-phenyl-1,3-benzodioxole-5-carboxylic acid to form the key intermediate, which is then reacted with N,N-dimethylaminoethyl chloride to form Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088.

Scientific Research Applications

Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088 has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088 has been studied for its potential to inhibit the growth of cancer cells. In drug discovery, Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate 386088 has been used as a lead compound for the development of new drugs.

properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H28N2O4/c1-6-28-23(27)20-19-17(14-25(4)5)21(26)16(13-24(2)3)12-18(19)29-22(20)15-10-8-7-9-11-15/h7-12,26H,6,13-14H2,1-5H3

InChI Key

ITOIFNLYKDMKOA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN(C)C)O)CN(C)C)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN(C)C)O)CN(C)C)C3=CC=CC=C3

Origin of Product

United States

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